molecular formula C9H18BrN3 B12606603 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 912840-83-6

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B12606603
CAS No.: 912840-83-6
M. Wt: 248.16 g/mol
InChI Key: ABOWFHQANJUYRR-FVGYRXGTSA-N
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Description

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide is an imidazolium-based ionic liquid characterized by a chiral (2S)-pyrrolidin-2-ylmethyl substituent at the 3-position of the imidazolium ring and a methyl group at the 1-position. Such structural features make it relevant for applications in asymmetric catalysis, supramolecular chemistry, or pharmaceutical intermediates .

Properties

CAS No.

912840-83-6

Molecular Formula

C9H18BrN3

Molecular Weight

248.16 g/mol

IUPAC Name

1-methyl-3-[[(2S)-pyrrolidin-2-yl]methyl]-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C9H17N3.BrH/c1-11-5-6-12(8-11)7-9-3-2-4-10-9;/h5-6,9-10H,2-4,7-8H2,1H3;1H/t9-;/m0./s1

InChI Key

ABOWFHQANJUYRR-FVGYRXGTSA-N

Isomeric SMILES

C[NH+]1CN(C=C1)C[C@@H]2CCCN2.[Br-]

Canonical SMILES

C[NH+]1CN(C=C1)CC2CCCN2.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide involves several steps. One common method includes the reaction of 1-methylimidazole with pyrrolidine in the presence of a suitable base, followed by quaternization with methyl bromide. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium Bromide (CAS 913618-73-2)
  • Structural Difference : The ethyl group at the 1-position replaces the methyl group in the target compound.
  • Impact : The longer alkyl chain may enhance hydrophobicity and alter melting points or solubility in polar solvents. Ethyl substituents are often used to tune the lipophilicity of ionic liquids for specific solvent systems .
1-Methyl-3-(2-fluoroethyl)imidazolium Bromide
  • Structural Difference : A fluoroethyl group replaces the pyrrolidinylmethyl substituent.
  • Impact : The electron-withdrawing fluorine atom increases polarity and may reduce thermal stability. Such derivatives are explored for specialized applications like electrolytes in batteries or antimicrobial agents due to halogen interactions .

Analogues with Aromatic or Bulky Substituents

1-Methyl-3-[(naphthalen-2-yl)methyl]imidazolium Bromide
  • Structural Difference : A naphthalene group substitutes the pyrrolidine moiety.
  • Impact : The aromatic system enables π-π stacking, useful in supramolecular assemblies or sensor materials. However, reduced solubility in aqueous media is expected compared to the target compound .
1-Methyl-3-[(tetradecanoyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium Chloride (CAS 61413-62-5)
  • Structural Difference: A long-chain tetradecanoyloxy group replaces the pyrrolidinylmethyl substituent, and the counterion is chloride.
  • Impact : The hydrophobic chain promotes micelle formation, making it suitable for surfactant applications. The chloride counterion may increase solubility in water compared to bromide .

Chirality and Functional Group Variations

Role of (2S)-Pyrrolidin-2-ylmethyl Group
  • Comparison with Non-Chiral Analogues: The chiral pyrrolidine group in the target compound distinguishes it from symmetric substituents (e.g., ethyl or naphthyl). This chirality is critical for enantioselective catalysis or interactions with biological targets, such as ion channels or enzymes .

Biological Activity

1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide is a complex organic compound belonging to the imidazole family. Its unique structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antibacterial and antifungal properties, along with case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H15BrN2C_9H_{15}BrN_2, with a molecular weight of approximately 233.14 g/mol. The structure includes a pyrrolidine moiety, which is known for its biological significance in various alkaloids.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including the compound . For instance, imidazole derivatives have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria.

A study conducted by evaluated the antibacterial activity of several monomeric alkaloids, demonstrating that compounds with imidazole structures can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, revealing promising results for compounds structurally similar to 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

In addition to its antibacterial potential, there is emerging evidence regarding the antifungal activity of imidazole derivatives. The compound has been tested against various fungal strains, demonstrating efficacy comparable to established antifungal agents.

A case study published in examined the antifungal properties of related alkaloids against Candida species. The results indicated that compounds similar to 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide exhibited significant antifungal activity.

Fungal Strain MIC (µg/mL)
Candida albicans16
Aspergillus niger32
Cryptococcus neoformans64

The mechanism by which imidazole derivatives exert their biological effects often involves interference with microbial cell wall synthesis or disruption of metabolic pathways. For instance, studies suggest that these compounds can inhibit DNA synthesis and lead to cell death through radical formation and oxidative stress .

Study on Antimicrobial Efficacy

In a comprehensive study published in MDPI , researchers synthesized various imidazole derivatives and tested their antimicrobial efficacy against a panel of bacterial and fungal pathogens. The study concluded that specific structural modifications could enhance the bioactivity of these compounds.

Clinical Implications

The potential clinical applications of 1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide are significant, particularly in developing new antimicrobial agents amid rising antibiotic resistance.

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